(S)-Oxetan-2-ylmethanamine

Chiral Synthesis Quality Control Enantiomeric Excess

(S)-Oxetan-2-ylmethanamine (CAS 2091328-57-1) is a chiral primary amine featuring a strained four-membered oxetane ring. This compound is a versatile building block in organic synthesis and medicinal chemistry, recognized for its role as a key intermediate in the preparation of glucagon-like peptide-1 (GLP-1) receptor agonists, including certain 1-[2-oxetan-2-ylmethyl]-1H-benzimidazole compounds.

Molecular Formula C4H9NO
Molecular Weight 87.122
CAS No. 2091328-57-1
Cat. No. B2402997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Oxetan-2-ylmethanamine
CAS2091328-57-1
Molecular FormulaC4H9NO
Molecular Weight87.122
Structural Identifiers
SMILESC1COC1CN
InChIInChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m0/s1
InChIKeyQDEFNAHLCTUWAH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Oxetan-2-ylmethanamine (CAS 2091328-57-1) Procurement and Scientific Selection Overview


(S)-Oxetan-2-ylmethanamine (CAS 2091328-57-1) is a chiral primary amine featuring a strained four-membered oxetane ring . This compound is a versatile building block in organic synthesis and medicinal chemistry, recognized for its role as a key intermediate in the preparation of glucagon-like peptide-1 (GLP-1) receptor agonists, including certain 1-[2-oxetan-2-ylmethyl]-1H-benzimidazole compounds [1][2]. The oxetane moiety is valued for its ability to modulate physicochemical properties such as polarity, lipophilicity, and metabolic stability, and its incorporation can improve aqueous solubility and reduce metabolic liability [3].

Procurement Rationale: Why Generic Substitution of (S)-Oxetan-2-ylmethanamine Fails


Substitution of (S)-Oxetan-2-ylmethanamine (CAS 2091328-57-1) with its racemic mixture, the opposite (R)-enantiomer (CAS 2090728-35-9), or alternative amine building blocks is not scientifically justifiable. The specific (S)-stereochemistry is critical for the intended biological activity in target molecules, as stereochemistry often dictates binding affinity, selectivity, and the overall pharmacokinetic profile of the resulting active pharmaceutical ingredients . Furthermore, the unique physicochemical properties conferred by the oxetane ring, such as its hydrogen-bonding capacity and reduced lipophilicity (XLOGP3 = -0.66), cannot be replicated by alternative amine or ether bioisosteres, which directly impacts downstream solubility and metabolic stability of the final drug candidates [1].

Quantitative Differentiation Guide for (S)-Oxetan-2-ylmethanamine (CAS 2091328-57-1) Procurement


Enantiomeric Purity as a Critical Quality Attribute for Chiral Synthesis

The (S)-enantiomer (CAS 2091328-57-1) is specified with an enantiomeric excess (ee) of ≥99%, a key quality attribute that distinguishes it from lower-purity racemic mixtures or the (R)-enantiomer (CAS 2090728-35-9). Using the racemate or the incorrect enantiomer would result in a 50% contamination of the undesired stereoisomer, directly impacting the stereochemical integrity and potentially the efficacy or safety profile of the final pharmaceutical product .

Chiral Synthesis Quality Control Enantiomeric Excess

Lipophilicity Modulation for Improved Drug-Like Properties

The oxetane ring in (S)-Oxetan-2-ylmethanamine directly reduces lipophilicity compared to acyclic amine analogs. Its calculated XLOGP3 value is -0.66, which is a quantifiable shift from the more lipophilic profile of traditional alkyl amines. This lower logP value is a key differentiator for improving aqueous solubility and reducing metabolic clearance, which are critical for developing orally bioavailable drugs [1].

Medicinal Chemistry ADME Lipophilicity

Aqueous Solubility Enhancement for Formulation and Biological Assays

The compound exhibits high aqueous solubility (110 mg/mL), a direct consequence of the oxetane ring's polarity and hydrogen-bonding capacity. This is a critical differentiator from more lipophilic amine building blocks, which may suffer from poor solubility, complicating both synthetic handling and biological testing [1].

Solubility Formulation Drug Discovery

Strategic Role as a Key Intermediate in High-Value GLP-1 Agonist Synthesis

(S)-Oxetan-2-ylmethanamine is explicitly claimed as a key intermediate for the preparation of certain glucagon-like peptide-1 (GLP-1) receptor agonists, including specific 1-[2-oxetan-2-ylmethyl]-1H-benzimidazole compounds [1]. This is a critical differentiation point from generic amines, as this specific (S)-configured oxetane building block is required to access a defined and valuable chemical space. The compound's use is tied to advanced pharmaceutical programs, including those targeting metabolic diseases [2].

GLP-1 Agonist Diabetes Obesity Pharmaceutical Intermediate

Superior Metabolic Stability via Oxetane Ring Incorporation

While direct comparative microsomal stability data for (S)-Oxetan-2-ylmethanamine itself is not available, the class of oxetane-containing compounds has been demonstrated to confer superior metabolic stability relative to analogous structures lacking the oxetane ring. Studies on oxetane-containing γ-secretase modulators (GSMs) show reduced oxidative metabolism, with a 3-substituted oxetane demonstrating a 10-fold improvement in microsomal half-life compared to its 2-substituted isomer [1][2]. This class-level inference supports the expectation that incorporating the oxetane moiety of (S)-Oxetan-2-ylmethanamine will similarly enhance the metabolic profile of the final drug candidate.

Metabolic Stability Microsomal Clearance Pharmacokinetics

Optimal Application Scenarios for (S)-Oxetan-2-ylmethanamine (CAS 2091328-57-1) Based on Quantitative Evidence


Synthesis of Chiral Pharmaceutical Intermediates for GLP-1 Agonists

Based on its role as a key intermediate in the synthesis of certain GLP-1 receptor agonists, (S)-Oxetan-2-ylmethanamine is best applied in research programs focused on developing novel treatments for type 2 diabetes and obesity. The high enantiomeric purity (≥99% ee) ensures the stereochemical fidelity required for these complex molecules [1].

Medicinal Chemistry Lead Optimization for Enhanced ADME Properties

The compound's low lipophilicity (XLOGP3 -0.66) and high aqueous solubility (110 mg/mL) make it a prime candidate for introducing polar, solubilizing motifs into lead compounds. It is most valuable in medicinal chemistry campaigns where improving oral bioavailability, reducing metabolic clearance, or enhancing formulation properties are primary objectives .

Asymmetric Synthesis and Chiral Auxiliary Applications

Given its defined (S)-stereochemistry and high enantiopurity, (S)-Oxetan-2-ylmethanamine is well-suited for use as a chiral building block or auxiliary in asymmetric synthesis. It is applicable in scenarios where control over absolute stereochemistry is paramount, such as the synthesis of single-enantiomer drug substances .

Synthesis of Oxetane-Containing Bioisosteres of Amides or Carbonyls

The oxetane ring's established role as a bioisostere for carbonyl and amide groups supports its use in the design of novel protease inhibitors, kinase modulators, and other bioactive molecules. The compound is applicable in programs seeking to replace metabolically labile or otherwise suboptimal functional groups with a more stable and three-dimensional alternative [2].

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